molecular formula C34H50N8O13S B13382842 Ac-Glu-Glu-Val-Val-Ala-Cys-pNA

Ac-Glu-Glu-Val-Val-Ala-Cys-pNA

Cat. No.: B13382842
M. Wt: 810.9 g/mol
InChI Key: CXUUUZFVYSBDCT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-Glu-Glu-Val-Val-Ala-Cys-pNA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the growing chain using a coupling reagent such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).

    Deprotection: The protecting groups on the amino acids are removed using a deprotecting agent like trifluoroacetic acid (TFA).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Types of Reactions

Ac-Glu-Glu-Val-Val-Ala-Cys-pNA can undergo various chemical reactions, including:

    Oxidation: The cysteine residue can be oxidized to form a disulfide bond.

    Reduction: The disulfide bond can be reduced back to free thiol groups.

    Substitution: The nitrophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) in aqueous solution.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in buffered solutions.

    Substitution: Nucleophiles like amines or thiols in organic solvents.

Major Products

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Regeneration of free thiol-containing peptides.

    Substitution: Formation of substituted nitrophenyl derivatives.

Scientific Research Applications

Ac-Glu-Glu-Val-Val-Ala-Cys-pNA is widely used in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of Ac-Glu-Glu-Val-Val-Ala-Cys-pNA involves its role as a substrate for proteases. When the peptide is cleaved by a protease, such as HCV NS3 protease, the nitrophenyl group is released, resulting in a measurable color change. This chromogenic property allows for continuous spectrophotometric assays to monitor protease activity .

Comparison with Similar Compounds

Similar Compounds

    Ac-Glu-Glu-Val-Val-Ala-Cys-AMC: Another chromogenic substrate with a similar sequence but different chromophore (7-amino-4-methylcoumarin).

    Ac-Glu-Glu-Val-Val-Ala-Cys-R110: Uses rhodamine 110 as the chromophore.

    Ac-Glu-Glu-Val-Val-Ala-Cys-FAMC: Uses fluorescein as the chromophore.

Uniqueness

Ac-Glu-Glu-Val-Val-Ala-Cys-pNA is unique due to its specific sequence derived from the HCV polyprotein and its use of the nitrophenyl chromophore, which provides distinct spectrophotometric properties .

Properties

Molecular Formula

C34H50N8O13S

Molecular Weight

810.9 g/mol

IUPAC Name

4-acetamido-5-[[4-carboxy-1-[[3-methyl-1-[[3-methyl-1-[[1-[[1-(4-nitroanilino)-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C34H50N8O13S/c1-16(2)27(33(52)35-18(5)29(48)39-24(15-56)32(51)37-20-7-9-21(10-8-20)42(54)55)41-34(53)28(17(3)4)40-31(50)23(12-14-26(46)47)38-30(49)22(36-19(6)43)11-13-25(44)45/h7-10,16-18,22-24,27-28,56H,11-15H2,1-6H3,(H,35,52)(H,36,43)(H,37,51)(H,38,49)(H,39,48)(H,40,50)(H,41,53)(H,44,45)(H,46,47)

InChI Key

CXUUUZFVYSBDCT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CS)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C

Origin of Product

United States

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